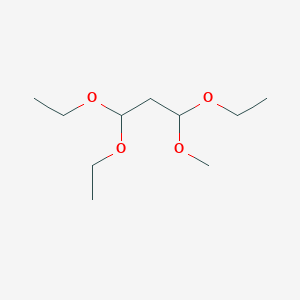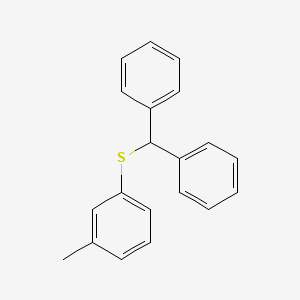
5-(Bromomethyl)-5-methyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-5-methyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are six-membered cyclic ethers containing two oxygen atoms This particular compound is characterized by the presence of a bromomethyl group and a methyl group attached to the dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-5-methyl-1,3-dioxane typically involves the bromomethylation of 5-methyl-1,3-dioxane. One common method includes the reaction of 5-methyl-1,3-dioxane with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH). This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-5-methyl-1,3-dioxane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions typically occur in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes or ketones.
Reduction: The major product is 5-methyl-1,3-dioxane.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-5-methyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-5-methyl-1,3-dioxane involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
5-(Chloromethyl)-5-methyl-1,3-dioxane: Similar in structure but contains a chloromethyl group instead of a bromomethyl group.
5-(Hydroxymethyl)-5-methyl-1,3-dioxane: Contains a hydroxymethyl group, making it less reactive towards nucleophiles compared to the bromomethyl derivative.
5-(Iodomethyl)-5-methyl-1,3-dioxane: Contains an iodomethyl group, which is more reactive than the bromomethyl group.
Uniqueness
5-(Bromomethyl)-5-methyl-1,3-dioxane is unique due to the balance of reactivity and stability provided by the bromomethyl group. It is more reactive than its chloromethyl and hydroxymethyl counterparts, making it a valuable intermediate in organic synthesis. Its reactivity is also more manageable compared to the highly reactive iodomethyl derivative .
Propiedades
Número CAS |
5695-65-8 |
|---|---|
Fórmula molecular |
C6H11BrO2 |
Peso molecular |
195.05 g/mol |
Nombre IUPAC |
5-(bromomethyl)-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C6H11BrO2/c1-6(2-7)3-8-5-9-4-6/h2-5H2,1H3 |
Clave InChI |
NMBYWGKWZHKHRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(COCOC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




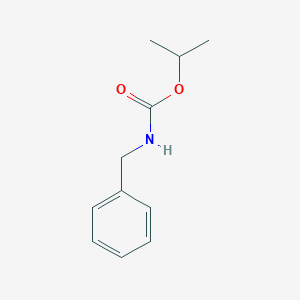
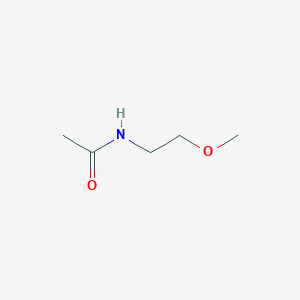

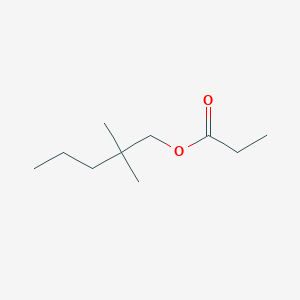
![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)
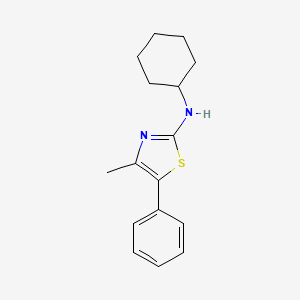
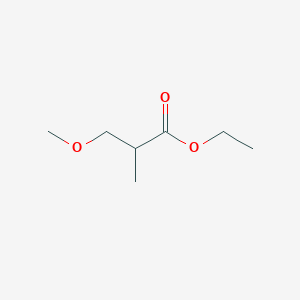

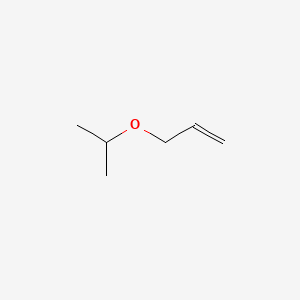
![Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14726945.png)
